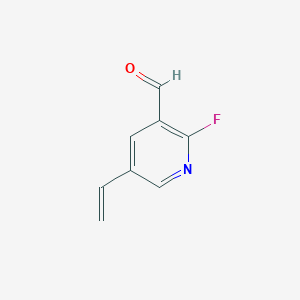
3-Amino-1-(3-bromofuran-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-bromofuran-2-yl)propan-1-one is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one typically involves the bromination of furan followed by the introduction of an amino group and a propanone moiety. One common method involves the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 3-bromofuran.
Amination: The 3-bromofuran is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.
Addition of Propanone Moiety: Finally, the compound is reacted with a suitable reagent to introduce the propanone group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3-bromofuran-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxo derivatives such as this compound oxides.
Reduction: Alcohol or amine derivatives like 3-amino-1-(3-bromofuran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-bromofuran-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(3-chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-Amino-1-(3-fluorofuran-2-yl)propan-1-one: Contains a fluorine atom instead of bromine.
3-Amino-1-(3-iodofuran-2-yl)propan-1-one: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-1-(3-bromofuran-2-yl)propan-1-one imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability, making it distinct from its chlorine, fluorine, and iodine counterparts.
Eigenschaften
Molekularformel |
C7H8BrNO2 |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
3-amino-1-(3-bromofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8BrNO2/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2 |
InChI-Schlüssel |
KVLVTJRMVNXHBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1Br)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
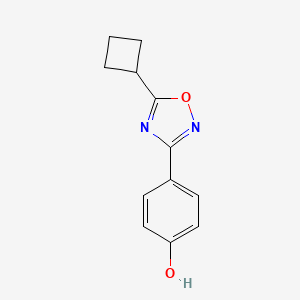
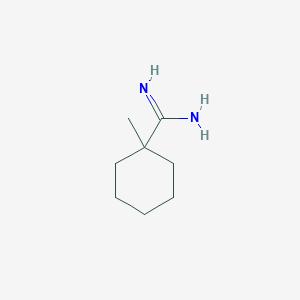
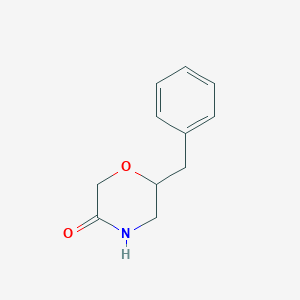
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)


![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)

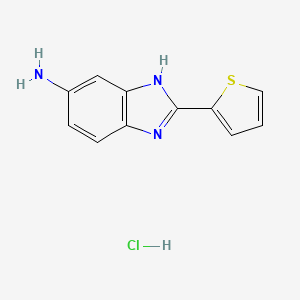
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
